Gentianal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gentianal is a natural product found in Gentiana rigescens with data available.

Applications De Recherche Scientifique

Background on Gentianaceae Family

The Gentianaceae family, which includes Gentianal, consists of about 100 genera and 1,800 species, including Gentiana, Gentianella, and Swertia. Members of this family are diverse in habit, mainly herbaceous, and have been protected by law due to their pharmacological significance. The secondary metabolites of these plants display a broad spectrum of biological activity. Significant research has focused on the vegetative propagation of species like Gentiana lutea and G. cruciata, recognizing the valuable secondary products they synthesize. Conservation efforts have been made due to the over-collection of wild material for pharmaceutical use and habitat loss (Jeffrey, 2000).

Gentiana lutea L. and Methyl Methanesulfonate Genotoxicity

A study evaluated the genotoxicity of Gentiana lutea L., a herb known for its pharmacological properties, using the Drosophila wing spot test. It was found that water infusion of gentian alone did not exhibit genotoxicity. However, it enhanced the frequency of mutant clones over values obtained with methyl methanesulfonate (MMS) alone, indicating a synergistic effect and suggesting careful use due to its potential impact on genotoxicity (Patenković et al., 2013).

Iridoids and Flavonoids in Gentians

Research on Siberian Gentians revealed their phytochemical features and gastrostimulant activity. The study quantified iridoids and flavonoids in Gentiana algida, G. decumbens, G. macrophylla, and G. triflora, showing their effectiveness as appetizers and sources of biologically active agents (Olennikov et al., 2015).

Gentiana lutea Rhizome Extracts in Wound Healing

A study on Gentiana lutea Linn (Gentianaceae) examined its anti-inflammatory and wound healing activity. Alcohol and petrol ether extracts of its rhizomes showed significant anti-inflammatory activities in various models and exhibited notable wound healing activity (Mathew et al., 2004).

Modification of Light Quality for Medicinal Quality in Gentians

Investigation into the effect of different wavelengths of light on gentian plantlets found that red light promoted plantlet growth. This suggests that modifying light quality is an effective strategy for improving the growth and concentration of active components in gentian plantlets, beneficial for natural medicine (Takahashi et al., 2012).

Floral Initiation Control in Gentiana

Research identified gentian orthologs of the Arabidopsis FT/TFL1 gene family, showing their influence on floral initiation. This study provided insights into the mechanisms regulating the timing of flowering in gentians, which is crucial for their cultivation and pharmaceutical use (Imamura et al., 2011).

Antioxidant and Digestive Enzyme Inhibiting Activity of Caucasian Gentiana Species

A study on six Caucasian Gentiana species highlighted their antioxidant properties and inhibitory activity on digestive enzymes, demonstrating the potential of these plants in treating various ailments and their value as sources of bioactive compounds (Olennikov et al., 2019).

Propriétés

Numéro CAS |

53848-05-8 |

|---|---|

Nom du produit |

Gentianal |

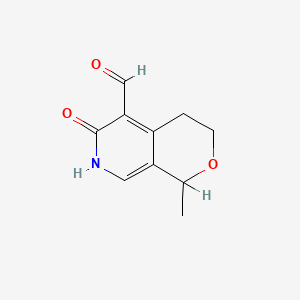

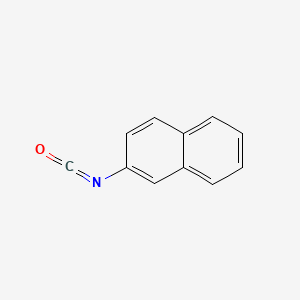

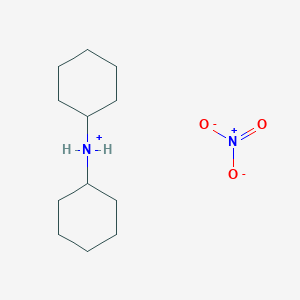

Formule moléculaire |

C10H11NO3 |

Poids moléculaire |

193.2 g/mol |

Nom IUPAC |

1-methyl-6-oxo-1,3,4,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde |

InChI |

InChI=1S/C10H11NO3/c1-6-8-4-11-10(13)9(5-12)7(8)2-3-14-6/h4-6H,2-3H2,1H3,(H,11,13) |

Clé InChI |

SPQNWNGKRKIZFD-UHFFFAOYSA-N |

SMILES |

CC1C2=CNC(=O)C(=C2CCO1)C=O |

SMILES canonique |

CC1C2=CNC(=O)C(=C2CCO1)C=O |

Synonymes |

3,4,6,7-tetrahydro-1-methyl-6-oxo-1H-pyrano(3,4-c)pyridine-5-carboxaldehyde gentianal |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide](/img/structure/B1194766.png)